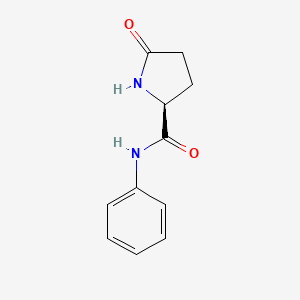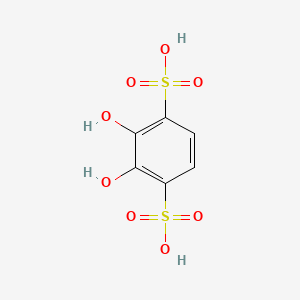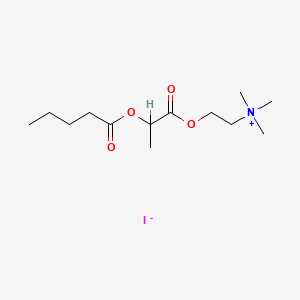![molecular formula C19H17N3 B14462389 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole CAS No. 72818-49-6](/img/structure/B14462389.png)
3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole is a complex organic compound that features both an imidazole and an indole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazole ring, known for its biological activity, combined with the indole structure, which is a common scaffold in many natural products, makes this compound particularly intriguing for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole typically involves the formation of the imidazole ring followed by its attachment to the indole structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions: 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
2-Phenyl-1H-indole: Lacks the imidazole ring, making it less versatile in terms of biological activity.
1-Methyl-1H-imidazole: Contains only the imidazole ring, limiting its applications compared to the combined structure of the target compound.
2-(1H-Imidazol-1-yl)-1H-indole: Similar structure but lacks the 2-methylphenyl group, which can influence its reactivity and biological properties.
Uniqueness: The combination of the imidazole and indole rings in 3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole provides a unique scaffold that can interact with a wide range of biological targets. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.
属性
CAS 编号 |
72818-49-6 |
|---|---|
分子式 |
C19H17N3 |
分子量 |
287.4 g/mol |
IUPAC 名称 |
3-(imidazol-1-ylmethyl)-2-(2-methylphenyl)-1H-indole |
InChI |
InChI=1S/C19H17N3/c1-14-6-2-3-7-15(14)19-17(12-22-11-10-20-13-22)16-8-4-5-9-18(16)21-19/h2-11,13,21H,12H2,1H3 |
InChI 键 |
RZWQPTYLHPZONW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3N2)CN4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


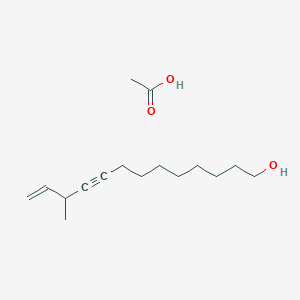
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
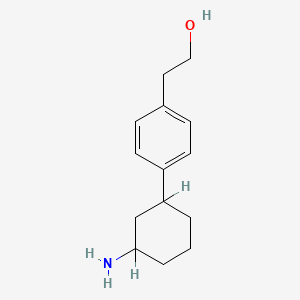
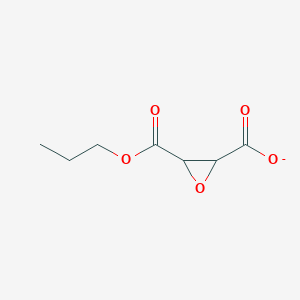
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

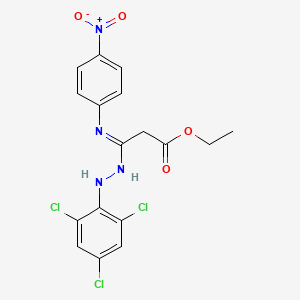
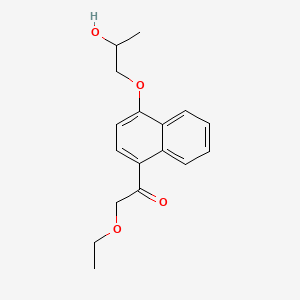

![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)

